Cas no 56039-06-6 (4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester)

4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester structure
56039-06-6 structure
Product Name:4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester
Numero CAS:56039-06-6
MF:C7H7N3O2
MW:165.149380922318
CID:366743
PubChem ID:11389588
Update Time:2025-04-19

4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(cyanomethyl)-1H-Imidazole-5-carboxylic acid methyl ester
    • 1H-Imidazole-5-carboxylic acid, 4-(cyanomethyl)-, methyl ester
    • 4-Cyanomethyl-imidazol-5-carbonsaeure-methylester
    • 5-CYANO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-cyanomethyl-1(3)H-imidazole-4-carboxylic acid methyl ester
    • Benzo[b]thiophene-2-carboxylicacid,5-cyano-,methyl ester
    • methyl 5(4)-(cyanomethyl)-1H-imidazole-4(5)-carboxylate
    • methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate
    • methyl 5-cyanobenzo[b]
    • methyl 5-cyanomethylimidazole-4-carboxylate
    • methyl-5-cyanobenzothiophene-2-carboxylate
    • AKOS006345914
    • FT-0732694
    • SCHEMBL6895392
    • 56039-06-6
    • 1H-Imidazole-5-carboxylic acid,4-(cyanomethyl)-,methyl ester
    • methyl 4-(cyanomethyl)-1H-imidazole-5-carboxylate
    • methyl4-(cyanomethyl)-1H-imidazole-5-carboxylate
    • Inchi: 1S/C7H7N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10)
    • Chiave InChI: CQEDFPODTPSGIJ-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1=C(CC#N)NC=N1)=O

Proprietà calcolate

  • Massa esatta: 165.05400
  • Massa monoisotopica: 165.053826475g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.1
  • Superficie polare topologica: 78.8Ų

Proprietà sperimentali

  • PSA: 78.77000
  • LogP: 0.26238
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.